3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione, also known as CVT-6883, is a complex organic compound that belongs to a class of molecules known for their pharmacological activities. This compound is characterized by a unique structure that integrates elements of purine and pyrazole, making it a significant subject of study in medicinal chemistry. Its potential as an antagonist of adenosine receptors, particularly the A2B subtype, suggests therapeutic applications in treating conditions such as asthma and inflammation-related disorders.
The synthesis of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves several multi-step organic reactions. The general synthetic route can be outlined as follows:
The process is optimized to ensure high yield while complying with Good Manufacturing Practices (GMP) to maintain safety and efficacy standards.
The molecular formula for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione is C21H21F3N6O2, with a molecular weight of approximately 446.426 g/mol.
3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione participates in various chemical reactions that can modify its pharmacological properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The primary mechanism of action for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves its role as an antagonist at the adenosine A2B receptor. By binding to this receptor, it inhibits adenosine-mediated signaling pathways that are implicated in various physiological processes such as inflammation and fibrosis. This antagonistic action can lead to therapeutic effects in conditions like asthma by reducing airway constriction and promoting bronchodilation .
The compound is typically characterized by:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during chemical reactions .
Due to its biological activity as an adenosine receptor antagonist, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione has significant applications in scientific research. It is being investigated for potential therapeutic uses in:
Research continues to explore its efficacy and safety profiles, paving the way for potential clinical applications in pharmacotherapy.
3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione (also known as CVT-6883 or GS-6201) exemplifies a rationally designed xanthine derivative optimized for selective adenosine A2B receptor (A2BR) antagonism [3] [6]. Its molecular architecture incorporates several key pharmacophoric elements essential for high-affinity A2BR binding and blockade. The purine-2,6-dione (xanthine) core serves as the fundamental scaffold, providing the necessary structural framework for interaction with the orthosteric binding pocket of adenosine receptors. Positioned at the 1- and 3- locations are the ethyl and propyl substituents, respectively. These alkyl chains confer optimal hydrophobicity and steric bulk, enhancing receptor fit and reducing affinity for non-target adenosine receptor subtypes [3] [4].
The critical structural determinant for A2BR selectivity resides in the 8-position substitution. Here, the compound features a bulky aromatic heterocyclic system: a 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl group. This moiety extends into secondary binding pockets within the A2BR that exhibit distinct topology compared to other adenosine receptor subtypes. The 3-(trifluoromethyl)benzyl group attached to the pyrazole nitrogen provides both aromatic π-system interactions and the strong electron-withdrawing properties of the trifluoromethyl (-CF₃) group. This -CF₃ group engages in specific hydrophobic contacts and potentially halogen bonding interactions with complementary residues in the A2BR binding cleft [3] [6]. Molecular modeling studies suggest that the overall size and spatial orientation of this 8-substituent sterically preclude high-affinity binding to the narrower orthosteric pockets of A1, A2A, and A3 receptors, thereby conferring subtype selectivity.
Molecular Feature | Structural Location | Putative Role in A2B Antagonism |
---|---|---|
Purine-2,6-dione core | Central scaffold | Base interaction with orthosteric site; hydrogen bonding acceptor/donor |
Ethyl substituent | N3-position | Hydrophobic filling; optimal steric bulk |
Propyl substituent | N1-position | Enhanced hydrophobicity; receptor subtype discrimination |
Pyrazol-4-yl group | 8-position | Access to secondary binding pocket; conformational constraint |
3-(Trifluoromethyl)benzyl group | Pyrazole N1-position | Hydrophobic/π-π interactions; halogen bonding potential; A2B selectivity determinant |
The therapeutic utility of adenosine receptor ligands hinges critically on their selectivity profile to minimize off-target effects. Comprehensive radioligand binding assays and functional studies (e.g., cAMP accumulation assays) have established that 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione exhibits a pronounced selectivity favoring the human adenosine A2B receptor (hA2BR) over other adenosine receptor subtypes [1] [3] [6]. This compound typically demonstrates binding affinity (Ki) for the A2B receptor in the low nanomolar range (approximately 1-20 nM), indicating potent antagonism. In stark contrast, its affinity for the A1 receptor (A1R) is significantly lower, often by several orders of magnitude (Ki > 1000 nM). Similarly, affinity for the A2A receptor (A2AR) is markedly reduced (Ki values generally > 500 nM). Affinity for the A3 receptor (A3R) is typically negligible or very weak (Ki > 10,000 nM) [1] [5].
This exceptional selectivity profile stems primarily from the distinct architecture of the orthosteric binding pocket and adjacent regions within each adenosine receptor subtype. The A2B receptor possesses a relatively larger and more accommodating ligand-binding cavity compared to A1, A2A, and A3 receptors. The bulky 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl) substituent present in the compound fits favorably within this A2B-specific pocket, forming optimal hydrophobic and electrostatic contacts. However, this same bulky group encounters steric hindrance and suboptimal interactions within the narrower binding sites of A1, A2A, and A3 receptors [1] [5] [6]. Furthermore, subtle differences in the amino acid composition lining these binding pockets across subtypes significantly influence the compound's binding energy. For instance, residues within transmembrane helices 3, 5, 6, and 7, known to contribute to ligand recognition, differ between A2B and the other subtypes, explaining the differential affinity.
Beyond adenosine receptors, selectivity against other purinergic receptor families (P2X and P2Y receptors) is generally high, as the xanthine core and its specific substitution pattern are optimized for adenosine receptor interaction rather than ATP/ADP recognition sites. This minimizes potential cross-reactivity with other purinergic signaling pathways [5].
Receptor Subtype | Approximate Ki (nM) | Selectivity Ratio (A2B Ki / Subtype Ki) | Primary Determinants of Selectivity |
---|---|---|---|
A2B (hA2B) | 1 - 20 | 1 | Optimal fit of 8-substituent in large binding pocket; specific residue interactions |
A1 (hA1) | > 1000 | > 50 - 100 | Steric clash of 8-substituent; suboptimal interactions with binding site residues |
A2A (hA2A) | > 500 | > 25 - 50 | Narrower binding pocket; different residue composition in TM regions |
A3 (hA3) | > 10,000 | > 500 - 1000 | Significant steric hindrance; lack of favorable interactions |
P2X/P2Y Receptors | Generally > 10,000 | High | Structural mismatch of xanthine core for ATP/ADP binding sites |
While 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione functions primarily as a competitive orthosteric antagonist at the A2B receptor, its mechanism highlights important principles relevant to the broader context of receptor modulation, including allosteric effects [2] [7]. As an orthosteric antagonist, it competes directly with the endogenous agonist adenosine for binding to the receptor's primary ligand recognition site (orthosteric site). Binding prevents adenosine from activating the receptor, thereby blocking downstream Gs-protein mediated signaling and subsequent accumulation of intracellular cAMP [1] [5] [6]. This direct competition is evidenced by rightward shifts in the concentration-response curve of adenosine in functional assays without suppression of the maximal response.
The distinction between orthosteric and allosteric mechanisms is crucial. Allosteric modulators bind to spatially distinct sites on the receptor, termed allosteric sites, which are topographically different from the orthosteric site occupied by adenosine and competitive antagonists like this compound [2] [7]. Binding at an allosteric site induces conformational changes in the receptor protein that propagate through its structure ("propagation waves") and ultimately alter the functional properties of the orthosteric site. This can manifest as:
The key advantage of allosteric modulators lies in their potential for greater subtype selectivity. Orthosteric sites, like the adenosine binding pocket, are often highly conserved across receptor subtypes within a family (A1, A2A, A2B, A3). Designing orthosteric ligands with high selectivity is therefore challenging. In contrast, allosteric sites tend to be less evolutionarily conserved, offering a more promising avenue for developing highly selective therapeutic agents [2] [7]. Furthermore, allosteric modulators often exhibit a "ceiling effect" on their activity, potentially providing a safer pharmacological profile compared to full orthosteric antagonists or agonists.
Although the compound itself is orthosteric, its design and the exploration of its binding dynamics contribute valuable insights for allosteric drug discovery targeting adenosine receptors. Understanding the conformational flexibility of the receptor induced by orthosteric ligands can inform the identification and characterization of allosteric pockets. Furthermore, hybrid approaches, where molecules incorporate both orthosteric and allosteric pharmacophores (bitopic ligands), represent an emerging strategy potentially applicable to adenosine receptor modulation for enhanced selectivity or novel pharmacological profiles [7].
Characteristic | Orthosteric Antagonist (e.g., 3-ethyl-1-propyl...dione) | Allosteric Modulator (PAM/NAM) |
---|---|---|
Binding Site | Primary endogenous ligand (adenosine) site | Topographically distinct site on receptor |
Effect on Agonist Binding | Direct competition; surmountable blockade | Alters affinity/efficacy non-competitively |
Mechanism | Prevents agonist binding | Induces conformational change altering receptor function |
Subtype Selectivity Potential | Moderate (limited by orthosteric site conservation) | High (due to lower conservation of allosteric sites) |
Functional Outcome (A2B) | Complete blockade of adenosine signaling | Tunable modulation (enhancement or dampening) |
Ceiling Effect | Typically absent (dose-dependent full blockade) | Often present (safer profile) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9